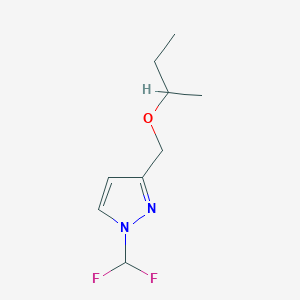

![molecular formula C12H8N2O4 B2541239 6-(2-呋喃基)-3-甲基异恶唑并[5,4-b]吡啶-4-羧酸 CAS No. 900136-96-1](/img/structure/B2541239.png)

6-(2-呋喃基)-3-甲基异恶唑并[5,4-b]吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoxazolopyridine derivatives, such as 6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, can be achieved through methods like Friedlander condensation. This process involves the reaction of substrates like 4-amino-5-benzoylisoxazole-3-carboxamide with carbonyl compounds that contain a reactive α-methylene group. The synthesis can be carried out using classical methods with catalysts such as ZnCl2 or In(OTf)3, or by employing microwave irradiation in solvent-free conditions with ZnCl2. These methods have been shown to yield good results for the production of poly-substituted isoxazolopyridines .

Molecular Structure Analysis

The molecular structure of the synthesized isoxazolopyridine derivatives is confirmed using various analytical techniques. Elemental analysis, infrared (IR) spectroscopy, Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) are employed to determine the structure of the products. These techniques ensure the correct identification of the synthesized compounds, which is crucial for further evaluation of their biological activities .

Chemical Reactions Analysis

Reduction reactions involving isoxazolopyridines can lead to different products depending on the substituents present on the molecule. For instance, 3-methylisoxazolo[4,5-c]pyridine, when reduced with BH3:THF, can yield tetrahydroisoxazolopyridines. The presence of chlorine atoms at specific positions can direct the borane attack to the isoxazole ring, resulting in the formation of aminoethylpyridine derivatives. Such reactions demonstrate the chemical reactivity of the isoxazole ring and the influence of substituents on the outcome of the reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolopyridine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. These properties are important for the practical application of these compounds, especially in the context of their biological activity. For example, the solubility of the compound in different solvents can impact its bioavailability and efficacy as a potential therapeutic agent .

Biological Activity

The biological activity of isoxazolopyridine derivatives is a key area of interest, particularly their antiproliferative activity against tumor cell lines. In vitro testing of these compounds on various tumor cell lines can reveal their potential as anticancer agents. For example, one of the compounds synthesized, 6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridine, showed antiproliferative activity at a concentration of 3.9 microg/ml. Such findings are significant for the development of new anticancer drugs and warrant further investigation .

科学研究应用

杂环化合物的反应和合成

"6-(2-呋喃基)-3-甲基异恶唑并[5,4-b]吡啶-4-羧酸"是合成各种杂环化合物的关键起始原料。例如,已经探索了它与不同氨基唑和醛的反应性,以生成具有潜在生物活性的新型化合物。Gein 等人 (2008) 的研究重点研究了 4-(2-噻吩基)甲基和 4-(2-呋喃基)-2,4-二氧代丁酸酯与芳香族(杂芳族)醛和氨基唑混合物的反应,导致形成 5-芳基(杂芳基)-4-杂芳基酰基-3-羟基-1-(1-甲基四唑-5 基)-2,5-二氢-1H-吡咯-2-酮,表明含呋喃基的化合物在合成具有显着化学性质的吡咯-2-酮衍生物中的多功能性 Gein, V. L., Tsyplyakova, E. P., Stashina, G. A., & Bakulev, V. (2008). 俄有机化学杂志, 44, 478-480.

稠合吡啶-4-羧酸库

Volochnyuk 等人 (2010) 的另一项研究展示了通过酰基丙酮酸酯和富电子氨基杂环的康倍斯型反应生成稠合吡啶-4-羧酸库,包括异恶唑并[5,4-b]吡啶。这展示了在组合化学中使用此类呋喃基取代化合物以衍生出广泛的化合物用于进一步的生物和化学评估的潜力 Volochnyuk, D., Ryabukhin, S., Plaskon, A. S., Dmytriv, Y. V., Grygorenko, O., Mykhailiuk, P. K., Krotko, D. G., Pushechnikov, A., & Tolmachev, A. (2010). 组合化学杂志, 12(4), 510-7.

抗菌评价

Altalbawy (2013) 探索了从与"6-(2-呋喃基)-3-甲基异恶唑并[5,4-b]吡啶-4-羧酸"结构相关的化合物开始合成和抗菌评价新型双-α,β-不饱和酮、烟腈、1,2-二氢吡啶-3-腈、稠合噻吩并[2,3-b]吡啶和吡唑并[3,4-b]吡啶衍生物。这表明呋喃基取代化合物在开发新的抗菌剂中的潜力 Altalbawy, Farag M. A. (2013). 分子科学国际杂志, 14, 2967 - 2979.

苯并呋喃并[3,2-b]吡啶衍生物的合成

Thapa 等人 (2013) 研究了 2,4-二芳基苯并呋喃并[3,2-b]吡啶衍生物的合成和评估,用于拓扑异构酶抑制活性和细胞毒性,突出了呋喃基在增强对癌细胞系的生物活性中的重要性 Thapa, Pritam, Jahng, Y., Park, P., Jee, J., Kwon, Y., & Lee, Eung-Seok (2013). 韩国化学学会公报, 34, 3073-3082.

作用机制

Target of Action

For example, pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .

Mode of Action

Pyridine derivatives often interact with their targets through the nitrogen atom in the pyridine ring .

Biochemical Pathways

Pyridine derivatives are involved in numerous biochemical processes due to their ability to form stable complexes with various enzymes and other biological molecules .

Pharmacokinetics

The properties of pyridine derivatives can vary widely depending on their specific structures .

Result of Action

Pyridine derivatives have been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can affect the activity of pyridine derivatives .

属性

IUPAC Name |

6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c1-6-10-7(12(15)16)5-8(9-3-2-4-17-9)13-11(10)18-14-6/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSYAVVUQVMVKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900136-96-1 |

Source

|

| Record name | 6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)